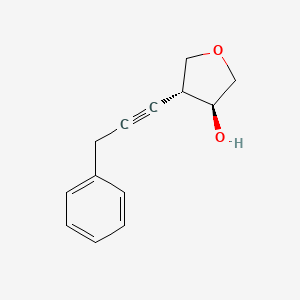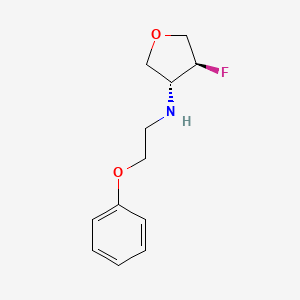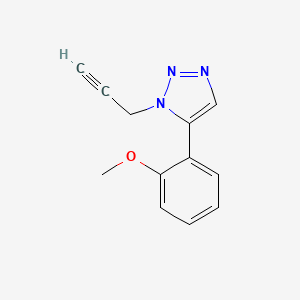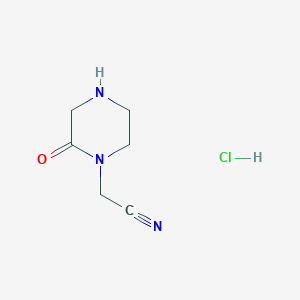
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol
Descripción general
Descripción
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol, also known as PPO, is an organic compound that has been studied extensively for its potential applications in various scientific fields. PPO has been found to exhibit a wide range of properties, including antioxidant and antimicrobial activity, as well as its ability to enhance the activity of certain enzymes. Additionally, PPO has been found to be a promising candidate for use in drug delivery and drug targeting systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The study of Facile synthesis, crystal structures, and high-spin cationic states by Ito et al. (2002) demonstrates the synthetic methodologies for creating complex structures related to (3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol and explores their high-spin cationic states through crystallographic analysis. This research provides insights into the molecular architecture and electronic properties of synthesized compounds, suggesting potential applications in material science for creating novel materials with specific magnetic or conductive properties (Ito et al., 2002).
Electrophilic Cyclizations
Mendès et al. (2003) discuss the Preparation of Oxocanes by Electrophilic Cyclizations of unsaturated alcohols, highlighting the significance of electrophilic cyclization in synthesizing cyclic compounds with potential bioactivity. While not directly mentioning this compound, this research underlines the importance of such cyclization reactions in producing structurally complex and functionally diverse organic molecules, which could include derivatives of the compound (Mendès et al., 2003).
Hydrothermal Synthesis and Compound Properties
The work on Hydrothermal synthesis, structures, and physical properties by Pan et al. (2008) details the creation and analysis of compounds using hydrothermal methods, providing a basis for understanding the chemical behavior and potential applications of this compound in developing new materials with specific optical, magnetic, or structural characteristics (Pan et al., 2008).
Click Synthesis and Biological Activity
Ahmed et al. (2016) explore Click one pot synthesis, spectral analyses, crystal structures, DFT studies and brine shrimp cytotoxicity assay of newly synthesized compounds. This study presents methods that could be applicable to synthesizing and analyzing derivatives of this compound, with a focus on understanding their biological activity and potential applications in medicinal chemistry (Ahmed et al., 2016).
Antimicrobial Activity of Derivatives
Research by Gashaw et al. (2013) on Synthesis and Antimicrobial Activity of 1-Thiazolidin-4-ones introduces the synthesis of compounds with potential antimicrobial properties. This suggests the relevance of structural analogs like this compound in developing new antimicrobial agents, leveraging the structural features for enhanced biological activity (Gashaw et al., 2013).
Propiedades
IUPAC Name |
(3S,4R)-4-(3-phenylprop-1-ynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13-10-15-9-12(13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-14H,7,9-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVJFZQDNNZWSR-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
![{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone](/img/structure/B1531749.png)

amine](/img/structure/B1531752.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)

![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)

![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)